

An In-depth Technical Guide to the Spectroscopic Characterization of o-Terphenyl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **O-Terphenyl**

Cat. No.: **B166444**

[Get Quote](#)

Abstract

o-Terphenyl (1,2-diphenylbenzene), a significant aromatic hydrocarbon, finds extensive application as a heat transfer fluid, in dye lasers, and as a plasticizer. Its utility in these and other advanced applications is intrinsically linked to its molecular structure and electronic properties. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and fundamental research. This technical guide provides a comprehensive analysis of the spectroscopic data of **o-terphenyl**, covering Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We delve into the causal relationships between the molecular structure of **o-terphenyl** and its spectral features, present detailed experimental protocols for data acquisition, and offer a consolidated reference for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Molecular Architecture of o-Terphenyl

o-Terphenyl is an aromatic hydrocarbon with the chemical formula $\text{C}_{18}\text{H}_{14}$, consisting of a central benzene ring substituted with two phenyl groups at adjacent positions.^[1] This ortho-arrangement imposes significant steric hindrance between the phenyl rings, leading to a non-planar conformation where the phenyl rings are twisted out of the plane of the central benzene ring. This unique three-dimensional structure is a key determinant of its physical and spectroscopic properties.

The following guide will systematically explore the spectroscopic characteristics of **o-terphenyl**, providing both the foundational principles of each technique and the specific spectral data integral to its identification and characterization.

Molecular Structure of **o-Terphenyl**

Caption: Ball-and-stick model of **o-terphenyl**'s molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy of **o-Terphenyl**

The ¹H NMR spectrum of **o-terphenyl** is characterized by a complex multiplet in the aromatic region, arising from the 14 protons of the three benzene rings. Due to the hindered rotation around the C-C single bonds connecting the rings, the protons on the central and outer rings are chemically non-equivalent.

Data Summary: ¹H NMR of **o-Terphenyl** in CDCl₃

Chemical Shift (ppm) Range	Multiplicity	Assignment
7.35 - 7.45	Multiplet	Protons of the central benzene ring
6.97 - 7.32	Multiplet	Protons of the two outer phenyl rings

Data sourced from ChemicalBook.[\[2\]](#)

Expert Insights: The overlapping multiplets in the aromatic region are a hallmark of polyphenyl compounds. The upfield shift of the outer phenyl ring protons compared to the central ring protons can be attributed to anisotropic effects arising from the twisted conformation of the molecule. For unambiguous assignment, two-dimensional NMR techniques such as COSY

(Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable.

Experimental Protocol: ^1H NMR Spectroscopy

Objective: To acquire a high-resolution ^1H NMR spectrum of **o-terphenyl**.

Materials:

- **o-Terphenyl** (solid)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pasteur pipette
- Vial

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **o-terphenyl** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Gently swirl or vortex the vial to ensure complete dissolution of the solid.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.
- Cap the NMR tube securely.
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .

- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 2-5 second relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm).
 - Integrate the signals to determine the relative number of protons.

Caption: Workflow for acquiring a ^1H NMR spectrum of **o-terphenyl**.

^{13}C NMR Spectroscopy of o-Terphenyl

The ^{13}C NMR spectrum of **o-terphenyl** provides complementary information to the ^1H NMR spectrum, revealing the number of chemically distinct carbon environments. Due to the molecule's C_2 symmetry in its lowest energy conformation, a total of nine distinct carbon signals are expected in the aromatic region.

Data Summary: ^{13}C NMR of **o-terphenyl**

While a definitive, fully assigned ^{13}C NMR spectrum from a peer-reviewed publication is not readily available in common databases, spectral data can be found on platforms like ChemicalBook.^[3] The expected chemical shifts for the aromatic carbons of **o-terphenyl** would fall in the range of approximately 125-145 ppm.

Expert Insights: The interpretation of the ^{13}C NMR spectrum of **o-terphenyl** benefits from the use of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to distinguish between CH, CH_2 , and quaternary carbons. The quaternary carbons involved in the phenyl-phenyl linkages are expected to appear at lower field (higher ppm values) due to their deshielded environment.

Experimental Protocol: ^{13}C NMR Spectroscopy

The experimental protocol for ^{13}C NMR is analogous to that of ^1H NMR, with the primary difference being the acquisition parameters.

Key Parameter Adjustments for ^{13}C NMR:

- Increased Sample Concentration: A higher concentration of **o-terphenyl** (20-50 mg) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Longer Acquisition Times: A greater number of scans (e.g., 128 or more) is necessary to achieve an adequate signal-to-noise ratio.
- Proton Decoupling: Broad-band proton decoupling is employed to simplify the spectrum by removing ^1H - ^{13}C coupling, resulting in single sharp peaks for each carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular molecular vibration (e.g., stretching, bending). This makes IR spectroscopy an excellent tool for identifying functional groups.

The IR spectrum of **o-terphenyl** is dominated by absorptions characteristic of aromatic C-H and C-C bonds.

Data Summary: Key IR Absorptions of **o-Terphenyl**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium
1600 - 1450	Aromatic C=C Stretch	Medium to Strong
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong

Data interpreted from the NIST WebBook IR Spectrum and general aromatic compound data.

[4]

Expert Insights: The strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ region are particularly diagnostic for the substitution pattern of the benzene rings. The specific pattern of these out-of-plane bending vibrations can help confirm the ortho-substitution of the central ring and the mono-substitution of the outer rings. The absence of significant absorptions in the aliphatic C-H stretching region ($3000\text{-}2850\text{ cm}^{-1}$) confirms the purely aromatic nature of the molecule.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

Objective: To obtain a high-quality FT-IR spectrum of solid **o-terphenyl**.

Materials:

- **o-terphenyl** (solid)
- Volatile solvent (e.g., dichloromethane or acetone)
- Salt plates (e.g., KBr or NaCl)
- Pasteur pipette
- Vial

Procedure:

- Sample Preparation:
 - Place a small amount of **o-terphenyl** (a few milligrams) in a vial.
 - Add a few drops of a volatile solvent to dissolve the solid completely.
 - Using a Pasteur pipette, apply a drop of the solution to the center of a clean, dry salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.
- Instrument Setup:

- Ensure the sample compartment of the FT-IR spectrometer is empty.
- Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

- Data Acquisition:
 - Place the salt plate with the **o-terphenyl** film into the sample holder in the spectrometer.
 - Acquire the IR spectrum. Typically, 16-32 scans are sufficient.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Caption: Workflow for acquiring an FT-IR spectrum of **o-terphenyl** using the thin solid film method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. This technique is particularly useful for analyzing compounds with conjugated π -systems, such as aromatic molecules.

The UV-Vis spectrum of **o-terphenyl** exhibits strong absorptions in the ultraviolet region, characteristic of the $\pi \rightarrow \pi^*$ transitions within the aromatic rings.

Data Summary: UV-Vis Absorption of **o-terphenyl** in Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ)	$\log(\epsilon)$
231.5	26,303	4.42
250.5	11,482	4.06

Data sourced from PubChem.[\[5\]](#)

Expert Insights: The two distinct absorption maxima suggest the presence of multiple electronic transitions. The non-planar nature of **o-terphenyl** disrupts the full conjugation across all three rings, which would otherwise lead to a more red-shifted (longer wavelength) absorption maximum. The observed λ_{max} values are consistent with a system of electronically coupled but sterically hindered phenyl groups. The spectrum can be influenced by the choice of solvent; polar solvents may cause slight shifts in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **o-terphenyl** and determine its molar absorptivity.

Materials:

- **o-Terphenyl** (solid)
- Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
- Volumetric flasks
- Pipettes
- Quartz cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **o-terphenyl**.
 - Dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.
- Preparation of Dilutions:

- Prepare a series of dilutions of the stock solution to obtain solutions with concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrument Setup:
 - Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
 - Set the desired wavelength range for scanning (e.g., 200-400 nm).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a blank.
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Rinse the cuvette with the most dilute sample solution before filling it with that solution.
 - Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
 - Repeat for all the prepared solutions, moving from the most dilute to the most concentrated.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - Using the Beer-Lambert law ($A = \varepsilon bc$), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λ_{max} .

Caption: Workflow for UV-Vis spectroscopic analysis of **o-terphenyl**.

Conclusion

The spectroscopic characterization of **o-terphenyl** by NMR, IR, and UV-Vis techniques provides a detailed and complementary picture of its molecular structure and electronic properties. The ^1H and ^{13}C NMR spectra confirm the aromatic nature and reveal the symmetry

of the molecule. The IR spectrum is characteristic of a substituted aromatic hydrocarbon, with prominent C-H and C-C vibrations. The UV-Vis spectrum showcases the electronic transitions of the conjugated π -system, influenced by the non-planar conformation. The data and protocols presented in this guide serve as a robust resource for the confident identification, characterization, and utilization of **o-terphenyl** in various scientific and industrial applications.

References

- PubChem. (n.d.). **o-Terphenyl**. National Center for Biotechnology Information.
- NIST. (n.d.). **o-Terphenyl**. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chemical Properties of **o-Terphenyl** (CAS 84-15-1). Cheméo. (n.d.).
- How To Prepare And Run An NMR Sample. ALWSCI. (2025, July 24).
- IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. (n.d.).
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry. (n.d.).
- Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Health, Safety and Environment Office, The Chinese University of Hong Kong. (n.d.).
- Sample preparation for FT-IR. University of California, Irvine. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. o-Terphenyl (CAS 84-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. o-Terphenyl(84-15-1) 1H NMR [m.chemicalbook.com]
- 3. o-Terphenyl(84-15-1) 13C NMR spectrum [chemicalbook.com]
- 4. o-Terphenyl [webbook.nist.gov]
- 5. O-Terphenyl | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Characterization of o-Terphenyl]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166444#o-terphenyl-spectroscopic-data-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com